molecular formula C13H26O3 B1237459 3-[[5-Methyl-2-(1-methylethyl)cyclohexyl]oxy]propane-1,2-diol CAS No. 87061-04-9

3-[[5-Methyl-2-(1-methylethyl)cyclohexyl]oxy]propane-1,2-diol

Cat. No. B1237459
CAS RN: 87061-04-9
M. Wt: 230.34 g/mol
InChI Key: MDVYIGJINBYKOM-UHFFFAOYSA-N
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Description

“3-[[5-Methyl-2-(1-methylethyl)cyclohexyl]oxy]propane-1,2-diol”, also known as Menthoxypropanediol, is a synthetic menthol derivative . It is used to mask odor and leave the skin feeling refreshed . This compound is a p-menthane monoterpenoid .


Molecular Structure Analysis

The molecular formula of this compound is C13H26O3 . The InChI representation is InChI=1S/C13H26O3/c1-9(2)12-5-4-10(3)6-13(12)16-8-11(15)7-14/h9-15H,4-8H2,1-3H3 . The Canonical SMILES representation is CC1CCC(C(C1)OCC(CO)O)C©C .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 230.34 g/mol . The density is 1 g/cm3 . The boiling point is 362.8 °C at 760 mmHg . The flashing point is 173.2 °C . The vapour pressure is 9.88E-07mmHg at 25°C .

Scientific Research Applications

Stereoselective Synthesis The chemical compound 3-[[5-Methyl-2-(1-methylethyl)cyclohexyl]oxy]propane-1,2-diol has been utilized in stereoselective synthesis processes. One study discussed the stereoselective synthesis of oxetanes, highlighting a Mitsunobu-style procedure for cyclizing 1,3-diols, which may relate to the structural aspects of the compound (Christlieb et al., 2001).

Molecular Structure Studies Furthermore, research involving similar diols has focused on understanding their molecular structures, reactions, and bonding properties. For instance, studies on Selenium(IV) Diolates derived from various diols, including propane-1,2-diol, provided insights into their structures and reactions, as characterized by NMR spectroscopy and X-ray diffraction. The study also delved into the hydrolytic stability and bonding analyses of these compounds (Klüfers & Reichvilser, 2008).

Percutaneous Absorption Enhancer There has been research on the use of diols, such as pentane-1,5-diol and propane-1,2-diol, in dermatological applications, specifically as percutaneous absorption enhancers. These studies highlight the potential of such compounds in enhancing the absorption of active substances through the skin, offering a technological platform for improving the formulations of dermatological preparations (Faergemann et al., 2005).

properties

IUPAC Name

3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O3/c1-9(2)12-5-4-10(3)6-13(12)16-8-11(15)7-14/h9-15H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVYIGJINBYKOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OCC(CO)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20868962
Record name 1,2-Propanediol, 3-[[5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20868962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless liquid; Minty, vanilla aroma
Record name 1,2-Propanediol, 3-[[5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-L-Menthoxypropane-1,2-diol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1197/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

121.00 to 125.00 °C. @ 0.25 mm Hg
Record name 3-[[5-Methyl-2-(1-methylethyl)cyclohexyl]oxy]-1,2-propanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036133
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, Soluble in fat; Very slightly soluble in water, Soluble (in ethanol)
Record name 3-[[5-Methyl-2-(1-methylethyl)cyclohexyl]oxy]-1,2-propanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036133
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3-L-Menthoxypropane-1,2-diol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1197/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.989-0.999
Record name 3-L-Menthoxypropane-1,2-diol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1197/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-[[5-Methyl-2-(1-methylethyl)cyclohexyl]oxy]propane-1,2-diol

CAS RN

87061-04-9
Record name 3-[[5-Methyl-2-(1-methylethyl)cyclohexyl]oxy]-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87061-04-9
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Record name Menthoxypropanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087061049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Propanediol, 3-[[5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Propanediol, 3-[[5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20868962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[[5-methyl-2-(1-methylethyl)cyclohexyl]oxy]propane-1,2-diol
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Record name 3-[[5-Methyl-2-(1-methylethyl)cyclohexyl]oxy]-1,2-propanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036133
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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